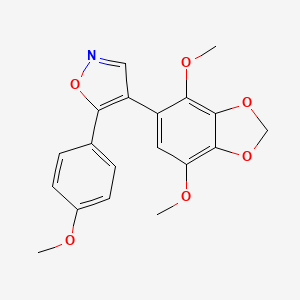![molecular formula C26H27NO8 B11050667 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure consists of a pyranone ring (4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) and a methylenedioxyphenyl ring (7-methoxy-1,3-benzodioxol-5-yl).
- The N-[2-(4-methoxyphenyl)ethyl] group is attached to the pyranone ring, forming a propanamide.
- Overall, it’s a hybrid of pyranone, benzodioxole, and amide functionalities.
Méthodes De Préparation
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods involve optimization of the synthetic steps for efficiency and yield.
- Precursors are often purchased or synthesized in bulk, followed by the final condensation and amidation steps.
Analyse Des Réactions Chimiques
Oxidation: The pyranone ring can undergo oxidation reactions, yielding various derivatives.
Reduction: Reduction of the carbonyl group in the pyranone ring may lead to different products.
Substitution: The benzodioxole ring can undergo substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example, oxidants like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products: These reactions can yield diverse analogs with altered pharmacological properties.
Applications De Recherche Scientifique
Medicine: Investigated as potential drugs due to its unique structure.
Chemistry: Used as a synthetic intermediate for other compounds.
Biology: Studied for its interactions with biological targets.
Industry: May find applications in materials science or catalysis.
Mécanisme D'action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Uniqueness: Its hybrid structure sets it apart.
Similar Compounds: Other pyranone-based or benzodioxole-containing compounds.
: Reference: Example of a similar compound
Propriétés
Formule moléculaire |
C26H27NO8 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C26H27NO8/c1-15-10-20(28)24(26(30)35-15)19(17-11-21(32-3)25-22(12-17)33-14-34-25)13-23(29)27-9-8-16-4-6-18(31-2)7-5-16/h4-7,10-12,19,28H,8-9,13-14H2,1-3H3,(H,27,29) |
Clé InChI |
FMNHAOMOAPZCHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC4=C(C(=C3)OC)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)


![Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11050631.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11050634.png)
![2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11050635.png)
![1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11050650.png)


![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B11050664.png)